2-[(3-Chlorophenyl)carbonyl]hydrazinecarbothioamide
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Overview
Description
2-[(3-Chlorophenyl)carbonyl]hydrazinecarbothioamide is a chemical compound known for its diverse applications in scientific research and industry It is characterized by the presence of a chlorophenyl group attached to a carbonyl hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Chlorophenyl)carbonyl]hydrazinecarbothioamide typically involves the reaction of 3-chlorobenzoyl chloride with thiosemicarbazide. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to ensure complete reaction and high yield.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance efficiency and yield. The use of continuous flow reactors and automated systems can improve the scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Chlorophenyl)carbonyl]hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-[(3-Chlorophenyl)carbonyl]hydrazinecarbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)carbonyl]hydrazinecarbothioamide involves its interaction with specific molecular targets. It acts as an inhibitor of oxidative phosphorylation by uncoupling the proton gradient established during electron transport in mitochondria. This leads to a reduction in ATP synthesis and can induce cell death in certain contexts. The compound also affects lysosomal degradation during autophagy, which is relevant in the study of cellular processes and diseases.
Comparison with Similar Compounds
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP): This compound is also an inhibitor of oxidative phosphorylation and shares similar structural features with 2-[(3-Chlorophenyl)carbonyl]hydrazinecarbothioamide.
Hydrazone derivatives: These compounds have similar chemical properties and are used in various synthetic and biological applications.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both carbonyl and thioamide functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[(3-chlorobenzoyl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3OS/c9-6-3-1-2-5(4-6)7(13)11-12-8(10)14/h1-4H,(H,11,13)(H3,10,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCDKPCXWJSZKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26731601 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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